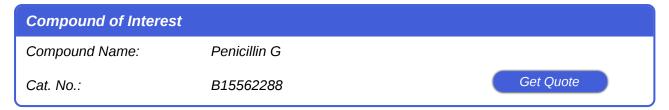


Application Notes and Protocols for Penicillin G Administration in Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for **penicillin G** in preclinical research, with a focus on rodent models. Detailed protocols, comparative pharmacokinetic data, and workflow diagrams are presented to guide researchers in designing and executing their studies.

Introduction

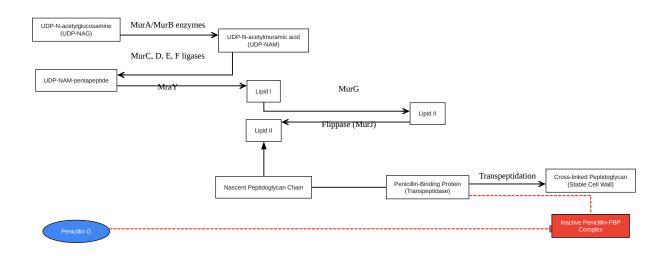
Penicillin G, a beta-lactam antibiotic, is a cornerstone in antibacterial research. Its efficacy is highly dependent on the route of administration, which influences its pharmacokinetic and pharmacodynamic profile. In preclinical research, particularly in rodent models, the choice of administration route—intravenous (IV), intramuscular (IM), subcutaneous (SC), or oral (PO)—is a critical experimental parameter. This document outlines the standardized protocols for each of these routes, presents comparative data, and illustrates the underlying mechanism of action.

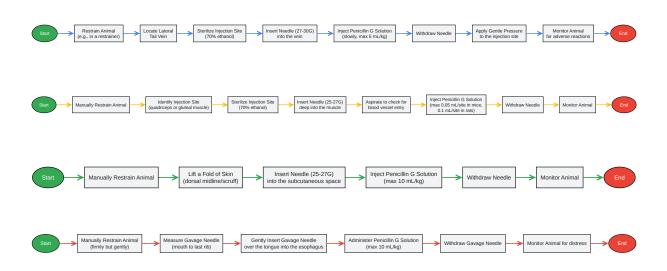
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets and irreversibly acylates the active site of transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[2][3] This enzymatic inhibition prevents the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the cell wall.[4]



[5] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]





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